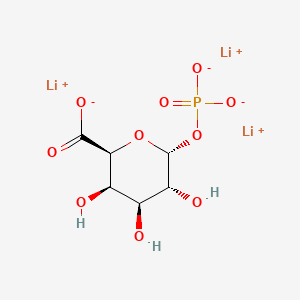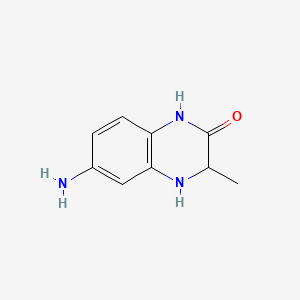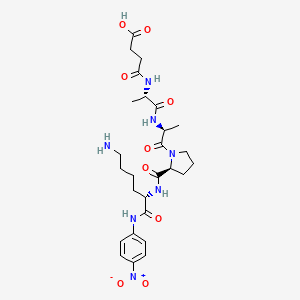
Beta-NADP-Dialdehyde sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-NADP-Dialdehyde sodium salt, also known as beta-nicotinamide adenine dinucleotide phosphate, periodate oxidized sodium salt, is a chemical compound with the molecular formula C21H27N7NaO17P3 and a molecular weight of 765.39 g/mol . This compound is a derivative of nicotinamide adenine dinucleotide phosphate, an essential coenzyme in various biochemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Beta-NADP-Dialdehyde sodium salt is synthesized through the oxidation of beta-nicotinamide adenine dinucleotide phosphate using periodate. The reaction typically involves dissolving beta-nicotinamide adenine dinucleotide phosphate in an aqueous solution and adding sodium periodate under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-NADP-Dialdehyde sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to its original form, beta-nicotinamide adenine dinucleotide phosphate, using appropriate reducing agents.
Substitution: The aldehyde groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the aldehyde groups.
Major Products Formed
Oxidation: Further oxidized derivatives of the compound.
Reduction: Beta-nicotinamide adenine dinucleotide phosphate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Beta-NADP-Dialdehyde sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Plays a role in studying cellular redox states and metabolic pathways.
Medicine: Investigated for its potential use in therapeutic applications, including as a biomarker for oxidative stress.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mécanisme D'action
The mechanism of action of Beta-NADP-Dialdehyde sodium salt involves its role as an oxidizing agent. The compound can interact with various biomolecules, leading to the formation of covalent adducts. These interactions can affect the function of enzymes and other proteins, thereby influencing cellular processes. The molecular targets and pathways involved include redox-sensitive enzymes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Beta-Nicotinamide adenine dinucleotide phosphate disodium salt
- Beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate
- Nicotinamide adenine dinucleotide phosphate disodium salt
Uniqueness
Beta-NADP-Dialdehyde sodium salt is unique due to its oxidized form, which allows it to participate in specific redox reactions that are not possible with its non-oxidized counterparts. This property makes it valuable in studying oxidative stress and redox biology .
Propriétés
IUPAC Name |
sodium;[(2R,3R,4R,5R)-4-[[[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxy-2-(3-carbamoylpyridin-1-ium-1-yl)-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N7O17P3.Na/c22-18-15-20(25-9-24-18)28(10-26-15)14(7-31)41-12(5-29)8-40-47(36,37)45-48(38,39)44-16-13(6-30)42-21(17(16)43-46(33,34)35)27-3-1-2-11(4-27)19(23)32;/h1-5,7,9-10,12-14,16-17,21,30H,6,8H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t12-,13+,14+,16+,17+,21+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETRUFBYZPXUHH-TZGAIWHBSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)[O-])C(=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@H](C=O)O[C@H](C=O)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)[O-])C(=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7NaO17P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
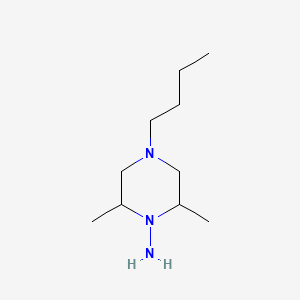

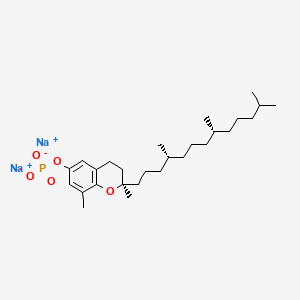
![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B561256.png)
